acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine
Description
Acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine is a chemical compound with the molecular formula C15H26N2.C2H4O2 and a molecular weight of 294.432 g/mol . This compound is known for its unique structure, which combines an acetic acid moiety with a pyridin-2-ylethyl and octan-1-amine group. It is used in various scientific research applications due to its distinct chemical properties.
Properties
CAS No. |
92124-88-4 |
|---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine |
InChI |
InChI=1S/C15H26N2.C2H4O2/c1-2-3-4-5-6-8-12-16-14-11-15-10-7-9-13-17-15;1-2(3)4/h7,9-10,13,16H,2-6,8,11-12,14H2,1H3;1H3,(H,3,4) |
InChI Key |
HLABPQWVIFQGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCC1=CC=CC=N1.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridin-2-ylethylamine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine involves its interaction with specific molecular targets and pathways. The pyridin-2-ylethyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Acetic acid;N-(2-pyridin-2-ylethyl)octan-1-amine can be compared with other similar compounds, such as:
N-(2-pyridin-2-ylethyl)octan-1-amine: This compound lacks the acetic acid moiety, which may result in different chemical and biological properties.
Acetic acid;N-(2-pyridin-2-ylethyl)hexan-1-amine: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
Acetic acid;N-(2-pyridin-2-ylethyl)decan-1-amine: This compound has a longer alkyl chain, which may influence its hydrophobicity and interaction with biological membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
